Thiophanate-methyl-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

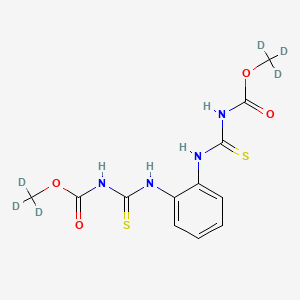

Properties

Molecular Formula |

C12H14N4O4S2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3 |

InChI Key |

QGHREAKMXXNCOA-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])[2H] |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Thiophanate-Methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of thiophanate-methyl, with a specific focus on its deuterated analogue. This document details the chemical processes, experimental protocols, and underlying biochemical pathways relevant to its fungicidal activity. The information is intended to support research and development efforts in agrochemicals and related fields.

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group.[1][2] It is widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][3] Its mechanism of action involves the inhibition of fungal cell division by disrupting the formation of β-tubulin.[1] Upon application, thiophanate-methyl is absorbed by the plant and metabolized into carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary active compound responsible for its fungicidal properties.[3][4]

Deuterated analogues of active pharmaceutical ingredients and agrochemicals, such as thiophanate-methyl-d6, are valuable tools in research and development. They are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of residue analysis in various matrices.[5][6] The synthesis of these deuterated compounds typically involves the incorporation of deuterium atoms at specific molecular positions, often by using deuterated starting materials.

Synthesis of Thiophanate-Methyl

The commercial production of thiophanate-methyl is a multi-step process. The primary route involves the reaction of o-phenylenediamine with a thioureido-containing precursor, which is typically generated in situ.

General Reaction Scheme

The synthesis can be broadly categorized into two main steps:

-

Formation of the Isothiocyanate Intermediate: Methyl chloroformate reacts with an alkali metal thiocyanate (e.g., sodium thiocyanate) to form methyl isothiocyanate.

-

Condensation with o-Phenylenediamine: The in-situ generated methyl isothiocyanate then undergoes a condensation reaction with o-phenylenediamine to yield thiophanate-methyl.

Experimental Protocols

Several patented methods describe the synthesis of thiophanate-methyl. The following protocols are a synthesis of these methods, providing a general framework for its laboratory-scale preparation.

Protocol 1: Two-Step Synthesis in Ethyl Acetate

This method is adapted from patented procedures that emphasize high purity and yield.[7][8]

-

Step 1: Formation of Methyl Isothiocyanate

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate as the solvent.

-

Add sodium thiocyanate to the solvent and control the reaction temperature to approximately 50-60°C.

-

Begin stirring and add methyl chloroformate dropwise at a controlled rate.

-

The reaction between methyl chloroformate and sodium thiocyanate produces methyl isothiocyanate.

-

After the addition is complete, the reaction mixture can be centrifuged, and the supernatant containing methyl isothiocyanate is carried forward to the next step.

-

-

Step 2: Synthesis of Thiophanate-Methyl

-

Transfer the solution of methyl isothiocyanate to a suitable reaction vessel.

-

Initiate stirring and add o-phenylenediamine. A molar ratio of approximately 2:1 (methyl isothiocyanate to o-phenylenediamine) is typically used.

-

Control the reaction temperature between 40-70°C.

-

After the reaction is complete, the product can be isolated by centrifugation or filtration.

-

The resulting solid is then dried to obtain thiophanate-methyl.

-

Protocol 2: One-Pot Synthesis in Water-Soluble Solvents

This approach utilizes a water-soluble solvent and can offer advantages in terms of simplified workup and reduced environmental impact.[9]

-

In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a water-soluble solvent such as acetone, tetrahydrofuran (THF), or 1,4-dioxane.

-

Add sodium thiocyanate and a catalyst, such as N,N-dimethylaniline or triethylamine.

-

Heat the mixture to 35-57°C with stirring.

-

Add methyl chloroformate dropwise over a period of 30-60 minutes.

-

After the addition is complete, maintain the temperature for an additional 10 minutes.

-

Slowly add o-phenylenediamine to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.

-

After the addition of o-phenylenediamine is complete, continue the reaction for 0.5-1 hour.

-

Cool the system to below 15°C to precipitate the product.

-

Filter the solid product, wash, and dry to obtain thiophanate-methyl.

Quantitative Data from Synthetic Procedures

The following table summarizes quantitative data reported in various patents for the synthesis of thiophanate-methyl.

| Parameter | Value | Reference |

| Purity | >98% | [7] |

| Reaction Conversion Rate | >95% | [7] |

| Yield (Protocol 2, Acetone) | 97.5% | [10] |

| Purity (Protocol 2, Acetone) | 98.6% | [10] |

| Yield (Protocol 2, 1,4-Dioxane) | 96.4% | [10] |

| Purity (Protocol 2, 1,4-Dioxane) | 98.1% | [10] |

| Yield (Protocol 2, THF) | 97.32% | [9] |

| Purity (Protocol 2, THF) | 99.2% | [9] |

Synthesis of Deuterated Thiophanate-Methyl (this compound)

The synthesis of deuterated thiophanate-methyl (specifically, this compound where the two methyl groups are deuterated) is not explicitly detailed in the readily available literature. However, based on the established synthesis of the non-deuterated compound and the availability of deuterated starting materials, a feasible synthetic route can be proposed. The key is the substitution of methyl chloroformate with its deuterated analogue, methyl-d3-chloroformate.

Proposed Synthesis of this compound

The proposed synthesis follows the same reaction pathway as the non-deuterated compound, with the substitution of the key starting material.

-

Step 1: Formation of Deuterated Methyl Isothiocyanate

-

Deuterated methyl chloroformate (methyl-d3-chloroformate) is reacted with sodium thiocyanate in a suitable solvent (e.g., ethyl acetate or acetone) to produce methyl-d3-isothiocyanate.

-

-

Step 2: Condensation to form this compound

-

The in-situ generated methyl-d3-isothiocyanate is then reacted with o-phenylenediamine under similar conditions as the non-deuterated synthesis to yield this compound.

-

Proposed Experimental Protocol for this compound

This protocol is a direct adaptation of the one-pot synthesis method, incorporating the deuterated starting material.

-

In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a suitable anhydrous solvent (e.g., acetone or THF).

-

Add sodium thiocyanate and a catalyst (e.g., N,N-dimethylaniline).

-

Heat the mixture to approximately 35-45°C with stirring.

-

Add methyl-d3-chloroformate dropwise over a period of 30 minutes.

-

After the addition is complete, maintain the temperature for 10 minutes.

-

Slowly add o-phenylenediamine to the reaction mixture, controlling any exotherm.

-

After the addition is complete, continue the reaction for approximately 1 hour.

-

Cool the reaction mixture to below 15°C to induce precipitation.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Visualizations

Signaling Pathway: Mechanism of Action of Thiophanate-Methyl

The fungicidal activity of thiophanate-methyl is primarily due to its metabolite, carbendazim (MBC). The following diagram illustrates the conversion and subsequent mechanism of action.

Caption: Mechanism of action of thiophanate-methyl.

Experimental Workflow: Synthesis of Thiophanate-Methyl

The following diagram outlines the general experimental workflow for the one-pot synthesis of thiophanate-methyl.

Caption: One-pot synthesis workflow for thiophanate-methyl.

Logical Relationship: Synthesis of Deuterated vs. Non-Deuterated Thiophanate-Methyl

This diagram illustrates the logical relationship between the synthesis of thiophanate-methyl and its deuterated analogue.

Caption: Relationship between standard and deuterated synthesis.

References

- 1. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]

- 4. Buy Methyl-D3 chloroformate (EVT-1463654) | 43049-56-5 [evitachem.com]

- 5. CN101805278A - Preparation method of white thiophanate methyl - Google Patents [patents.google.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102070500A - Preparation method of thiophanate methyl raw pesticide - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. o-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Core Mechanism of Action of Thiophanate-Methyl as a Fungicide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole chemical class.[1][2] Its fungicidal activity is not inherent but relies on its biotransformation within the plant and fungal cells into the active metabolite, carbendazim (methyl benzimidazole-2-ylcarbamate, MBC).[1][2][3][4] The core mechanism of action of carbendazim is the disruption of microtubule assembly through specific binding to β-tubulin subunits.[5][6] This interference with the cytoskeleton inhibits mitotic spindle formation, leading to an arrest of cell division and ultimately causing fungal cell death.[2][7][8] The deuterated form, thiophanate-methyl-d6, serves as a critical tool in metabolic studies, allowing researchers to trace its conversion and fate without altering the fundamental biochemical mechanism. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Prodrug to Active Metabolite

Thiophanate-methyl functions as a prodrug. Upon application, it is absorbed by the plant's roots and leaves and translocated systemically through the xylem.[2][3][9] The conversion to the active fungicide, carbendazim (MBC), is the pivotal step for its bioactivity.[4][10][11][12] This transformation involves the cyclization and cleavage of the side chains, a process that can be catalyzed by plant and fungal enzymes, as well as influenced by environmental factors like light and pH.[4][12]

Inhibition of Microtubule Assembly

The primary molecular target of carbendazim is β-tubulin, a key protein component of microtubules.[6]

-

Binding to β-Tubulin: Carbendazim binds with high affinity to a specific site on the fungal β-tubulin subunit.[5][6]

-

Disruption of Polymerization: This binding event disrupts the dynamic process of microtubule assembly (polymerization), preventing the formation of stable microtubule structures.[6][13]

-

Inhibition of Mitosis: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their assembly, carbendazim effectively blocks nuclear division (mitosis).[2][3][7][8]

-

Cell Cycle Arrest and Apoptosis: The failure to complete mitosis triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis) and the cessation of fungal growth.[14][15]

The use of this compound is instrumental in pharmacokinetic and metabolic studies. The deuterium labels provide a mass shift that allows for precise quantification and tracing of the parent compound and its conversion to carbendazim via mass spectrometry, without fundamentally altering the fungicidal mechanism.

Quantitative Data on Fungicidal Activity and Resistance

The efficacy of thiophanate-methyl, via carbendazim, is quantified by metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). Resistance to benzimidazole fungicides is a significant issue, primarily arising from specific point mutations in the β-tubulin gene, which reduce the binding affinity of carbendazim.

Table 1: Fungicidal Activity Against Sensitive and Resistant Fungal Strains

| Fungal Species | Strain Type | Mutation in β-tubulin | Minimum Inhibitory Concentration (MIC) of Thiophanate-Methyl | Reference |

| Fusarium fujikuroi | Sensitive (TMS) | None | 1 to 10 µg/mL | [16] |

| Fusarium fujikuroi | Resistant (TMR) | E198K | >100 µg/mL | [16] |

| Fusarium fujikuroi | Resistant (TMR) | F200Y | >100 µg/mL | [16] |

| Botrytis cinerea | Highly Resistant (HR) | E198A | >10 µg/mL | [17] |

Table 2: Biochemical Binding and Inhibition Data for Carbendazim

| Target | Species | Parameter | Value | Reference |

| Tubulin | Mammalian (Brain) | Binding Affinity (Kd) | 42.8 ± 4.0 µM | [14][15] |

| Cell Proliferation | Human Breast Cancer (MCF7) | IC50 | 10 µM | [15][18] |

| Mitotic Arrest | Human Breast Cancer (MCF7) | Half-maximal concentration | 8 µM | [15][18] |

Note: Data on mammalian tubulin is included to provide context on the compound's broader biological activity, which is relevant in drug development and toxicology.

References

- 1. News - Comprehensive Insights into Thiophanate-Methyl: Uses, Functionality, and Market Availability [bigpesticides.com]

- 2. pomais.com [pomais.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. researchgate.net [researchgate.net]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]

- 8. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]

- 9. diypestcontrol.com [diypestcontrol.com]

- 10. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 11. Thiophanate-methyl - Wikipedia [en.wikipedia.org]

- 12. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]

- 13. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Diagnosis of Thiophanate-Methyl-Resistant Strains of Fusarium fujikuroi in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 1398065-77-4 (Thiophanate-methyl-d6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 1398065-77-4, identified as Thiophanate-methyl-d6. This compound is the deuterated analogue of Thiophanate-methyl, a broad-spectrum systemic fungicide. The replacement of six hydrogen atoms with deuterium in the methyl ester groups can influence its pharmacokinetic and metabolic profile, making it a valuable tool in research and development. This document summarizes its known properties, outlines its mechanism of action through a signaling pathway diagram, and provides a representative experimental workflow for its analysis.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in the public domain. However, the properties of its non-deuterated counterpart, Thiophanate-methyl (CAS 23564-05-8), are well-documented and provide a strong basis for understanding the characteristics of the deuterated compound. Deuteration is expected to have a minor impact on most physical properties, potentially causing slight increases in melting point, boiling point, and density.

Table 1: Physical and Chemical Properties of Thiophanate-methyl (CAS 23564-05-8)

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄O₄S₂ |

| Molecular Weight | 342.4 g/mol |

| Appearance | Colorless crystals or light brown powder |

| Melting Point | 172 °C (decomposes) |

| Vapor Pressure | <1 x 10⁻⁷ mmHg |

| Solubility | Sparingly soluble in most organic solvents. Soluble in acetone, methanol, chloroform, and acetonitrile. |

| pKa | 7.28 |

Table 2: Known Properties of this compound (CAS 1398065-77-4)

| Property | Value |

| Molecular Formula | C₁₂H₈D₆N₄O₄S₂[1][2] |

| Molecular Weight | 348.43 g/mol [1][2] |

| Appearance | White to yellow solid[2] |

| SMILES | N(C(NC(OC([2H])([2H])[2H])=O)=S)C1=C(NC(NC(OC([2H])([2H])[2H])=O)=S)C=CC=C1[2] |

| Solubility | DMSO: 300 mg/mL (861.01 mM)[2] |

Mechanism of Action: Signaling Pathway

Thiophanate-methyl itself is not the primary fungitoxic agent. In the target fungus, it undergoes a metabolic conversion to carbendazim (methyl benzimidazol-2-ylcarbamate), which is the active molecule. Carbendazim disrupts the process of mitosis in fungal cells by binding to β-tubulin, a key protein component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, ultimately leading to cell death.

Experimental Protocols: Residue Analysis

The following is a generalized workflow for the analysis of Thiophanate-methyl and its primary metabolite, carbendazim, in a biological matrix, based on common analytical techniques found in the literature. This protocol can be adapted for this compound, which is often used as an internal standard in such analyses.

Objective: To quantify the concentration of Thiophanate-methyl and Carbendazim in a sample matrix.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

References

A Technical Guide to the Purity and Quality of Thiophanate-methyl-d6 Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality aspects of Thiophanate-methyl-d6 analytical standards. These standards are crucial for the accurate quantification of Thiophanate-methyl in various matrices, particularly in metabolic studies, environmental analysis, and food safety testing. This document outlines the key quality control parameters, analytical methodologies for their assessment, and the underlying principles of its fungicidal action.

Introduction to Thiophanate-methyl and its Deuterated Analog

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group.[1][2] Its mode of action involves the inhibition of fungal cell division by disrupting the formation of β-tubulin.[1] In plant tissues, Thiophanate-methyl is metabolized to carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary active compound responsible for its fungicidal activity.[2][3]

This compound is a stable isotope-labeled version of Thiophanate-methyl, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.

Quality and Purity Specifications

The reliability of analytical data heavily depends on the quality and purity of the reference standards used. For this compound, several key parameters are assessed to ensure its suitability as an analytical standard. The following table summarizes typical quantitative data for high-quality this compound analytical standards, compiled from various suppliers.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥ 97.0% | HPLC, ¹H-NMR |

| Typically ≥ 98.0% | ||

| Isotopic Purity | ≥ 99 atom % D | GC-MS, ¹H-NMR |

| Isotopic Enrichment | Report specific value | GC-MS |

| Residual Solvents | As per ICH guidelines | GC-MS (Headspace) |

| Water Content | Report specific value | Karl Fischer |

| Impurities | ||

| Unlabeled Thiophanate-methyl | Report specific value | LC-MS/MS |

| Carbendazim-dₓ | Not Detected | LC-MS/MS |

| Other related impurities | Report specific value | HPLC, LC-MS/MS |

Note: Specifications may vary slightly between different manufacturers.

Potential Impurities

Several impurities can be present in this compound analytical standards, arising from the synthetic process or degradation. It is crucial to identify and quantify these impurities to ensure the accuracy of analytical measurements.

Process-related impurities:

-

Unlabeled Thiophanate-methyl: The most common impurity is the non-deuterated parent compound. Its presence can affect the accuracy of the isotopic dilution analysis.

-

Partially deuterated Thiophanate-methyl: Molecules with fewer than six deuterium atoms may be present.

-

Starting materials and intermediates: Residuals from the synthesis process can be carried over into the final product.

Degradation products:

-

Carbendazim (MBC) and its deuterated analogs: Thiophanate-methyl can degrade to carbendazim, especially in solution. The presence of both deuterated and non-deuterated carbendazim should be monitored.

-

Other degradation products: Depending on storage conditions, other degradation products may form over time.

Experimental Protocols for Quality Assessment

A combination of analytical techniques is employed to provide a comprehensive characterization of this compound analytical standards.

Identity Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

¹H-NMR (Proton NMR):

-

Objective: To confirm the structure and assess the degree of deuteration.

-

Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Typical Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16 or more for good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds.

-

-

Data Analysis: The absence or significant reduction of signals corresponding to the methyl protons confirms a high degree of deuteration. The presence of other unexpected signals may indicate impurities.

¹³C-NMR (Carbon-13 NMR):

-

Objective: To further confirm the carbon skeleton of the molecule.

-

Sample Preparation: Same as for ¹H-NMR.

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Typical Parameters:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).

-

-

Data Analysis: The resulting spectrum should be consistent with the expected carbon signals for the Thiophanate-methyl structure.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of this compound.

-

Objective: To quantify the main component and detect non-volatile impurities.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape). For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a solution of the standard in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Impurity Profiling by Mass Spectrometry (MS)

GC-MS or LC-MS/MS are essential for determining the isotopic purity and identifying volatile or semi-volatile impurities.

GC-MS for Isotopic Purity:

-

Objective: To determine the isotopic enrichment of deuterium.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Derivatization may be necessary to improve volatility. However, direct injection may be possible depending on the instrument's capabilities.

-

GC Conditions:

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

-

Data Analysis: The mass spectrum will show the molecular ion cluster. The relative abundances of the ions corresponding to different numbers of deuterium atoms are used to calculate the isotopic enrichment.

LC-MS/MS for Impurity Profiling:

-

Objective: To identify and quantify impurities, including the non-deuterated analog and degradation products like carbendazim.

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Conditions: Similar to the HPLC method described above, but often with UPLC for better resolution and shorter run times.

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected impurities.

-

-

Data Analysis: Specific MRM transitions for Thiophanate-methyl, this compound, carbendazim, and carbendazim-dₓ are monitored to provide high selectivity and sensitivity for their detection and quantification.

Visualizing Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

The quality and purity of this compound analytical standards are paramount for obtaining reliable and accurate results in research and routine testing. A comprehensive quality control process, employing a suite of analytical techniques including NMR, HPLC, and mass spectrometry, is essential to characterize the identity, purity, and isotopic enrichment of these standards. This guide provides the foundational knowledge and detailed methodologies for researchers, scientists, and drug development professionals to confidently assess and utilize this compound analytical standards in their work.

References

Solubility of Thiophanate-methyl-d6 in common laboratory solvents

An In-Depth Technical Guide to the Solubility of Thiophanate-methyl-d6

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. While specific solubility data for the deuterated form is not extensively published, the physical properties of isotopically labeled compounds are generally considered to be very similar to their non-labeled counterparts. Therefore, the data presented for Thiophanate-methyl serves as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Thiophanate-methyl has been determined in a variety of common laboratory solvents. The data, collated from multiple sources, is summarized below for ease of comparison.

| Solvent | Solubility (g / 100 mL) | Temperature (°C) | Alternative Units |

| Acetone | 2.9 | 25 | 5.81% (w/w) at 21°C; 58.1 g/kg at 23°C[1][2] |

| Methanol | 0.78 | 25 | 2.92% (w/w) at 21°C; 29.2 g/kg at 23°C[1][2] |

| Ethyl Acetate | 0.84 | 25 | 1.19% (w/w) at 21°C; 11.9 g/kg at 23°C[1][2] |

| Dichloromethane | 0.073 | 25 | - |

| n-Octanol | 0.018 | 25 | - |

| Xylene | 0.011 | 25 | - |

| n-Hexane | 0.000047 | 25 | Slightly soluble[1][2] |

| Chloroform | - | - | 2.62% (w/w) at 21°C[2] |

| Acetonitrile | - | - | 2.44% (w/w) at 21°C; 24.4 g/kg at 23°C[1][2] |

| Cyclohexanone | - | - | 4.30% (w/w) at 21°C; 43 g/kg at 23°C[1][2] |

| Water | <0.1 | 20 | Sparingly soluble[3][4] |

Experimental Protocols

Representative Protocol: Shake-Flask Method

This method is designed to determine the saturation mass concentration of a substance in a solvent.

1. Principle: An excess amount of the solid test substance (this compound) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

2. Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (e.g., acetone, methanol, water) of high purity

-

Glass flasks with airtight stoppers

-

Constant temperature water bath or shaker incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Volumetric glassware

3. Procedure:

-

Preparation: An excess amount of this compound is weighed and added to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). They are agitated for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary tests can be run to determine the minimum time required to reach equilibrium.[6][8]

-

Phase Separation: After equilibration, the flasks are allowed to stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the supernatant is centrifuged.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe. To remove any remaining suspended particles, the sample is filtered through a membrane filter. Care must be taken to avoid temperature changes during this process.

-

Analysis: The concentration of this compound in the filtered, saturated solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to quantify the amount of dissolved substance.

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Metabolic Activation and Mechanism of Action

Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant or fungal cell, it is metabolized to carbendazim (also known as MBC).[1][2][9] Carbendazim is the active compound that exerts the fungicidal effect by interfering with microtubule assembly, a critical process for fungal cell division (mitosis).[2][3][4][10]

Caption: Metabolic conversion of Thiophanate-methyl to Carbendazim and its inhibitory effect on fungal mitosis.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method can be visualized to provide a clear, step-by-step understanding of the experimental process.

Caption: A generalized workflow diagram for determining compound solubility via the shake-flask method.

References

- 1. News - Comprehensive Insights into Thiophanate-Methyl: Uses, Functionality, and Market Availability [bigpesticides.com]

- 2. pomais.com [pomais.com]

- 3. The role of GTP Binding and microtubule-associated proteins in the inhibition of microtubule assembly by carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. laboratuar.com [laboratuar.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. oecd.org [oecd.org]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in the Analysis and Metabolism of Thiophanate-Methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of deuterium labeling in the study of thiophanate-methyl, a broad-spectrum benzimidazole fungicide. The use of stable isotope-labeled internal standards, such as deuterium-labeled thiophanate-methyl, is critical for accurate quantification in complex matrices and for elucidating its metabolic fate. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers in analytical chemistry, drug metabolism, and environmental science.

Core Principles: Why Use Deuterium-Labeled Thiophanate-Methyl?

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tool in analytical and metabolic studies. When hydrogen atoms in a molecule like thiophanate-methyl are replaced with deuterium, the resulting isotopologue is chemically similar to the parent compound but possesses a greater mass. This mass difference is the cornerstone of its utility.

The primary purposes of deuterium labeling in the context of thiophanate-methyl are:

-

Internal Standard for Quantitative Analysis: Deuterium-labeled thiophanate-methyl (e.g., thiophanate-methyl-d6) is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] As an internal standard, it is added to a sample at a known concentration before sample preparation. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar losses during extraction, purification, and ionization.[1][2][3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.[1][2][3]

-

Metabolic and Pharmacokinetic Studies: Isotope tracers are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like thiophanate-methyl. While radiolabeling (e.g., with ¹⁴C or ³⁵S) has historically been used for this purpose, stable isotopes like deuterium offer the advantage of being non-radioactive.[4] By administering deuterium-labeled thiophanate-methyl to a biological system, its metabolic fate can be traced by detecting the mass-shifted metabolites using mass spectrometry. This allows for the unambiguous identification and quantification of metabolites.

-

Elucidation of Reaction Mechanisms: The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can be a powerful tool for studying reaction mechanisms. While not a primary application for thiophanate-methyl in the available literature, deuterium labeling could theoretically be used to investigate the enzymatic mechanisms involved in its metabolism.

Metabolic Pathway of Thiophanate-Methyl

Thiophanate-methyl is a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), within the target organism.[5] This conversion, along with other metabolic transformations, has been studied using isotope labeling techniques.[4] The major metabolic pathways include hydrolysis, hydroxylation, and conjugation.

Caption: Metabolic pathway of thiophanate-methyl.

Quantitative Analysis using Deuterium-Labeled Internal Standard

The use of a deuterium-labeled internal standard is exemplified in the simultaneous determination of thiophanate-methyl and its primary metabolite, carbendazim, in complex matrices like tea.[1][2][3] A key advantage of this approach is the correction for the degradation of thiophanate-methyl to carbendazim during sample preparation and analysis.[1][2][3]

Data from a Representative Study

The following tables summarize quantitative data from a study by Chen et al. (2013), which employed deuterium-labeled internal standards for the analysis of thiophanate-methyl and carbendazim in tea samples.[1]

Table 1: UPLC-MS/MS Parameters for Thiophanate-Methyl and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Thiophanate-Methyl | 343.0 | 151.0 | 46 | 28 |

| This compound | 349.0 | 151.0 | 46 | 28 |

Table 2: Recovery and Precision Data for Thiophanate-Methyl in Green Tea

| Spiked Concentration (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 0.01 | 101.2 | 11.5 |

| 0.05 | 97.2 | 8.9 |

| 0.25 | 110.6 | 7.6 |

Data extracted from Chen et al. (2013).[1]

Experimental Protocols

Synthesis of Deuterium-Labeled Thiophanate-Methyl (this compound)

Proposed Synthetic Scheme:

-

Reaction of o-phenylenediamine with two equivalents of an isothiocyanate precursor: The synthesis of thiophanate-methyl involves the reaction of o-phenylenediamine with a reagent that provides the -(C=S)NH(CO)OCH₃ side chains.

-

Introduction of the deuterated methyl group: To synthesize this compound, a deuterated methylating agent is required. A plausible route involves the reaction of o-phenylenediamine with a deuterated isothiocyanate, which can be prepared from a deuterated precursor like methyl-d3-amine or by using deuterated methyl chloroformate in the reaction sequence.

A common industrial synthesis involves the reaction of o-phenylenediamine with methyl chloroformate and sodium thiocyanate.[6] To produce the deuterated analog, one would substitute methyl chloroformate with methyl-d3-chloroformate.

Protocol for Quantitative Analysis of Thiophanate-Methyl in Tea using UPLC-MS/MS with a Deuterium-Labeled Internal Standard

The following protocol is based on the method described by Chen et al. (2013).[1]

1. Reagents and Standards:

-

Thiophanate-methyl (analytical standard)

-

Carbendazim (analytical standard)

-

This compound (internal standard)

-

Carbendazim-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid

2. Sample Preparation (Dispersive Solid-Phase Extraction - d-SPE):

-

Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

-

Add a known amount of the internal standard solution (this compound and carbendazim-d4).

-

Add 10 mL of acetonitrile.

-

Homogenize for 1 minute.

-

Add appropriate d-SPE salts for purification (e.g., magnesium sulfate, primary secondary amine).

-

Vortex for 1 minute and centrifuge.

-

Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

-

Chromatographic System: Ultra-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with formic acid and acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) using the transitions specified in Table 1.

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of thiophanate-methyl in the sample is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of thiophanate-methyl using a deuterium-labeled internal standard.

Caption: Workflow for thiophanate-methyl analysis.

Conclusion

Deuterium labeling is an indispensable technique in the modern analytical and metabolic study of thiophanate-methyl. Its application as an internal standard in LC-MS/MS methods provides a robust and accurate means of quantification, effectively overcoming challenges posed by complex matrices and analyte degradation.[1][2][3] Furthermore, the use of deuterium-labeled compounds as tracers in metabolic studies offers a safe and precise way to elucidate the biotransformation pathways of this important fungicide. The methodologies and data presented in this guide underscore the critical role of stable isotope labeling in ensuring data quality and advancing our understanding of the environmental and biological fate of thiophanate-methyl.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of thiophanate-methyl and its metabolite carbendazim in tea using isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]

- 6. CN101723870B - Production method of thiophanate methyl - Google Patents [patents.google.com]

A Technical Guide to Thiophanate-methyl-d6: Properties and Analytical Applications

This technical guide provides an in-depth overview of Thiophanate-methyl-d6, a deuterated analog of the broad-spectrum benzimidazole fungicide Thiophanate-methyl. This isotopically labeled compound is a critical tool for researchers, scientists, and professionals in drug development and analytical chemistry, primarily serving as an internal standard for the accurate quantification of Thiophanate-methyl in various matrices.

Core Physicochemical Properties

This compound is synthetically derived from Thiophanate-methyl by replacing six hydrogen atoms with deuterium atoms on the two methyl groups. This substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Data Summary

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | References |

| Molecular Formula | C₁₂H₈D₆N₄O₄S₂ | [1][2][3][4] |

| Exact Mass | 348.0833 u | [1][3] |

| Molecular Weight | 348.43 g/mol | [1][3][4][5] |

| Unlabeled CAS Number | 23564-05-8 | [1][3][4] |

| Labeled CAS Number | 1398065-77-4 | [1][2][3][4] |

Experimental Protocol: Quantification of Thiophanate-methyl in Environmental Samples using LC-MS/MS

This section details a representative experimental protocol for the determination of Thiophanate-methyl in a sample matrix (e.g., soil, water, agricultural products) utilizing this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Objective

To accurately quantify the concentration of Thiophanate-methyl in a given sample matrix.

2. Materials and Reagents

-

Standards: Thiophanate-methyl analytical standard, this compound (internal standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

-

Sample Preparation: QuEChERS extraction salts, SPE cartridges (if required for cleanup), centrifuge, vortex mixer, evaporating unit (e.g., nitrogen evaporator).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiophanate-methyl and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Thiophanate-methyl stock solution with an appropriate solvent mixture (e.g., 50:50 ACN:Water) to prepare a series of calibration standards at different concentrations.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

4. Sample Preparation (QuEChERS Method Example)

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit puree).

-

Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard spiking solution.

-

Salting-out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), vortex vigorously for 1 minute, and centrifuge.

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing appropriate sorbents to remove interfering matrix components. Vortex and centrifuge.

-

Final Extract: Take the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Thiophanate-methyl: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

6. Data Analysis

-

Integrate the peak areas for both Thiophanate-methyl and this compound in each sample and standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of Thiophanate-methyl in the samples by interpolating their response ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the analytical quantification of Thiophanate-methyl using its deuterated internal standard.

Caption: Workflow for Quantification using an Internal Standard.

This guide provides the essential technical details and a practical framework for the use of this compound in a research and analytical setting. The stability and chemical similarity to the parent compound make it an indispensable tool for achieving high accuracy and precision in quantitative studies.

References

The Definitive Guide to Thiophanate-methyl-d6 as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiophanate-methyl-d6, a crucial certified reference material (CRM) for analytical and research applications. Below, you will find comprehensive data on its properties, detailed experimental protocols for its use, and visualizations to clarify its chemical structure and analytical workflows.

Core Characteristics and Specifications

This compound is the deuterated analogue of Thiophanate-methyl, a widely used systemic fungicide. Its primary application in a laboratory setting is as an internal standard for the quantitative analysis of Thiophanate-methyl and its metabolite, carbendazim, in various matrices. The incorporation of six deuterium atoms provides a distinct mass shift, making it ideal for mass spectrometry-based methods.

Physicochemical and Product Data

The following table summarizes the key physicochemical properties and typical product specifications for this compound CRM.

| Property | Value | Citations |

| Chemical Name | N,N'-[1,2-Phenylenebis(iminocarbonothioyl)]biscarbamic-d6 Acid C,C'-Dimethyl Ester | [1][2] |

| IUPAC Name | trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | [1] |

| CAS Number | 1398065-77-4 | [1][2][3] |

| Unlabelled CAS Number | 23564-05-8 | [1][2][3] |

| Molecular Formula | C₁₂H₈D₆N₄O₄S₂ | [1][2] |

| Molecular Weight | 348.43 g/mol | [1][2][3] |

| Accurate Mass | 348.0833 | [2][3] |

| Appearance | White to yellow solid | [4] |

| Isotopic Purity | ≥ 99 atom % D | [1] |

| Chemical Purity | ≥ 98% | [1] |

| Storage Temperature | Room temperature for neat material; 2-8°C or frozen (-20°C to -80°C) for solutions.[4] Should be stored sealed and away from moisture and light. | [4] |

| Solubility | Soluble in DMSO, acetonitrile, and methanol.[4][5] | [4][5] |

Product Formats

Certified reference materials of this compound are typically available in the following formats:

| Format | Description | Typical Concentrations/Sizes | Citations |

| Neat Solid | A crystalline or powdered form of the pure compound. | 5 mg, 10 mg | [2][3] |

| Solution | Pre-dissolved in a high-purity solvent, ready for use in analytical workflows. | 100 µg/mL in Acetonitrile | [1] |

Experimental Protocols and Methodologies

The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry. Below are representative protocols for its application.

Quantification of Thiophanate-methyl in Tea Samples via UPLC-MS/MS

This method describes the use of this compound to accurately quantify residues of its non-deuterated analogue and its primary metabolite, carbendazim, in a complex matrix like tea.[6][7]

Sample Preparation and Extraction:

-

Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of this compound solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add purification salts (e.g., MgSO₄ and NaCl) and shake vigorously.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer).

-

Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing PSA (primary secondary amine) and MgSO₄ to remove matrix interferences.[8]

-

Vortex and centrifuge again.

-

Filter the final extract through a 0.22 µm filter into an autosampler vial for analysis.

UPLC-MS/MS Instrumental Analysis:

-

LC System: Agilent 1200 SL HPLC or equivalent.[9]

-

Column: Agilent Zorbax C18 column (e.g., 75 mm length, 4.6 mm i.d., 3.5 µm particle size).[9]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 35°C.[9]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).[10]

-

MRM Transitions (Example):

Data Analysis:

The concentration of Thiophanate-methyl is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[11] This isotope dilution technique effectively corrects for matrix effects and variations in sample preparation and instrument response.[6]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, a typical analytical workflow, and its metabolic relationship.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound | CAS 1398065-77-4 | LGC Standards [lgcstandards.com]

- 3. fao.org [fao.org]

- 4. Thiophanate-methyl PESTANAL , analytical standard 23564-05-8 [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. lcms.cz [lcms.cz]

Methodological & Application

Application Note: Quantification of Thiophanate-Methyl Using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and highly accurate method for the quantification of the fungicide thiophanate-methyl in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). Thiophanate-methyl is a widely used systemic fungicide that metabolizes into carbendazim, another chemical of interest.[1] Accurate quantification is crucial for food safety, environmental monitoring, and regulatory compliance. IDMS is recognized as a primary measurement method due to its ability to correct for sample loss during preparation and mitigate matrix effects by using a stable, isotopically labeled internal standard.[2][3] This protocol employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.[4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an analytical technique of the highest metrological standing used for precise quantification.[5][6] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the very beginning of the sample preparation process.[7] In this case, deuterium-labeled thiophanate-methyl (TM-d6) is used as the internal standard.[8]

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. Quantification is based on the measured ratio of the native analyte's signal intensity to the labeled standard's signal intensity, not on the absolute intensity of the analyte.[2] This ratio remains constant regardless of sample loss, leading to highly accurate and precise results.

Caption: The IDMS principle relies on the constant ratio of native analyte to a labeled standard.

Experimental Protocols

Materials and Reagents

-

Standards: Thiophanate-methyl (TM, ≥99% purity), Deuterium-labeled thiophanate-methyl (TM-d6, ≥99% purity).[9]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (Milli-Q or equivalent).[9]

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).[9]

-

d-SPE Sorbents: Primary secondary amine (PSA), C18.[9]

-

Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

Preparation of Standard Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve TM and TM-d6 standards in methanol to prepare individual stock solutions. Store at -20°C in amber vials. These solutions are typically stable for up to 6 months.[8]

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the TM-d6 stock solution with acetonitrile.

-

Calibration Standards (e.g., 2, 5, 10, 50, 100, 500 ng/mL): Prepare a series of calibration standards by serially diluting the TM stock solution in acetonitrile. Fortify each calibration standard with the IS spiking solution to a constant final concentration (e.g., 50 ng/mL TM-d6).[9]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique ideal for pesticide residue analysis.[4][10][11]

-

Homogenization & Weighing: Homogenize the sample (e.g., fruit, vegetable, or soil) to ensure uniformity. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Fortification: Add a precise volume of the TM-d6 internal standard spiking solution to the sample. This step is critical and must be done at the very beginning.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at ≥4000 rpm for 5 minutes.[9]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract). The choice of sorbents depends on the matrix; PSA removes sugars and organic acids, while C18 removes nonpolar interferences like lipids.[12]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant into a clean vial.

-

Acidify the extract with a small amount of formic acid (e.g., to a final concentration of 0.1%) to stabilize thiophanate-methyl.

-

The sample is now ready for UPLC-MS/MS analysis.

-

Caption: IDMS workflow combining QuEChERS sample preparation with UPLC-MS/MS.

UPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| UPLC System | Acquity UPLC or equivalent |

| Column | UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid[9] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[9] |

| Flow Rate | 0.25 mL/min[9] |

| Column Temperature | 40°C[9] |

| Injection Volume | 3 µL[9] |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., ABI 3200 QTRAP)[9] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[9] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Thiophanate-methyl | 343.0 | 151.0 | 192.0 |

| Thiophanate-methyl-d6 | 349.0 (approx.) | 151.0 or other specific fragment | - |

Note: The exact m/z for TM-d6 and its fragments should be confirmed by direct infusion of the standard. The quantifier ion is used for concentration calculations, while the qualifier ion confirms the compound's identity.

Data Presentation and Method Performance

The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).[13][14][15]

Table 1: Summary of Quantitative Performance Data

| Parameter | Thiophanate-Methyl in Tea Matrix[9] | Thiophanate-Methyl in Pear Matrix |

| Linearity Range (ng/mL) | 2 - 500 | N/A |

| Correlation Coeff. (R²) | 0.998 | ≥ 0.9990[16] |

| Limit of Quantification (LOQ) | 0.010 mg/kg[9] | ≤ 0.02 mg/kg[16] |

| Spike Level (mg/kg) | 0.01, 0.05, 0.25[9] | 10 x LOQ, 50 x LOQ[16] |

| Mean Recovery (%) | 97.2 - 110.6%[9] | 75.00 - 84.92%[16] |

| Precision (RSD%) | < 25.0%[9] | ≤ 5.78%[16] |

N/A: Data not available in the cited sources.

The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction efficiency, resulting in high accuracy and precision across different sample types.[17] Recoveries are consistently within the acceptable range of 70-120% with excellent repeatability.[18][19]

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the quantification of thiophanate-methyl. When combined with an efficient sample preparation method like QuEChERS, it provides a highly accurate, precise, and robust workflow suitable for demanding applications in food safety, environmental analysis, and research. The use of a stable isotope-labeled internal standard (TM-d6) is key to overcoming challenges associated with complex matrices and ensuring data of the highest quality.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. nucleus.iaea.org [nucleus.iaea.org]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. scielo.br [scielo.br]

- 15. fao.org [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. swaenviro.com [swaenviro.com]

- 19. chemijournal.com [chemijournal.com]

Protocol for the Quantitative Analysis of Thiophanate-methyl in Water Samples by Isotope Dilution LC-MS/MS

This application note provides a detailed protocol for the determination of Thiophanate-methyl in water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, Thiophanate-methyl-d6, for accurate quantification. The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Thiophanate-methyl is a broad-spectrum benzimidazole fungicide used to control a variety of fungal diseases on crops.[1] Its presence in water sources is a potential environmental and health concern, necessitating sensitive and accurate analytical methods for its monitoring. This protocol describes a robust and reliable method for the quantification of Thiophanate-methyl in water, employing a direct aqueous injection approach coupled with isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard (this compound) compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.[2]

Experimental

Materials and Reagents

-

Thiophanate-methyl certified reference standard (>98% purity)

-

This compound certified reference standard (>98% purity, isotopic purity >99%)

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

LC-MS grade water

-

Formic acid (LC-MS grade, 98-100%)

-

HPLC vials, caps, and septa

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Thiophanate-methyl and this compound in methanol to prepare individual primary stock solutions of 100 µg/mL. Store at -20°C in amber glass vials.

-

Working Standard Solutions (1 µg/mL): Prepare working standard solutions by diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Thiophanate-methyl working standard solution into blank water samples to achieve final concentrations ranging from 0.05 to 50 µg/L. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 5 µg/L).

Sample Preparation

The sample preparation for this method is a straightforward direct injection protocol.[3]

-

Collect water samples in clean glass bottles.

-

If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.

-

Transfer a 990 µL aliquot of the water sample into an HPLC vial.

-

Add 10 µL of a 500 µg/L this compound working solution to the vial to achieve a final internal standard concentration of 5 µg/L.

-

Acidify the sample by adding 10 µL of a 10% formic acid solution in water (final concentration of 0.1% formic acid).[3]

-

Cap the vial and vortex for 10 seconds.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Methanol with 0.1% formic acid.[4]

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI positive

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for Thiophanate-methyl and this compound are monitored. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound, with a +6 Da shift for the precursor ion and the corresponding fragments containing the deuterated methyl groups.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Thiophanate-methyl | 343.1 | 151.1 | 311.0 | 25 |

| This compound | 349.1 | 154.1 | 317.0 | 25 |

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio of the Thiophanate-methyl quantifier MRM transition to the this compound quantifier MRM transition against the concentration of Thiophanate-methyl in the calibration standards. The concentration of Thiophanate-methyl in the unknown water samples is then determined from this calibration curve.

Method Validation Data

The following table summarizes the typical performance data for this method, compiled from validated methods for pesticide analysis in water.[2][3][5]

| Parameter | Thiophanate-methyl |

| Linearity Range | 0.05 - 50 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.015 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Accuracy (Recovery %) | 95 - 108% |

| Precision (RSD %) | < 10% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Thiophanate-methyl analysis in water.

Logical Relationship Diagram

Caption: Relationship between analytes, technique, and result.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Simultaneous determination of thiophanate-methyl and its metabolite carbendazim in tea using isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Thiophanate-methyl in Complex Matrices using a Deuterated Internal Standard by HPLC-MS/MS

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Thiophanate-methyl in complex matrices. To counteract matrix effects and potential degradation of the analyte during sample preparation, a stable isotope-labeled internal standard, Thiophanate-methyl-d6, is employed.[1][2] The sample preparation utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ensuring high recovery and efficiency. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput residue analysis in research and drug development settings.

Introduction

Thiophanate-methyl is a broad-spectrum benzimidazole fungicide widely used in agriculture to control a variety of fungal diseases on crops.[3] Due to its widespread use, there is a need for sensitive and reliable analytical methods to monitor its residues in various environmental and biological matrices. A significant challenge in the analysis of Thiophanate-methyl is its degradation to carbendazim, another fungicidally active compound, during sample processing and analysis.[4] Furthermore, complex sample matrices can lead to significant ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[1][5]

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for both analyte degradation and matrix effects.[1][2][6] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects and degradation rates, thereby providing a more accurate and precise quantification. This application note provides a detailed protocol for an HPLC-MS/MS method that incorporates this compound for the reliable analysis of Thiophanate-methyl.

Experimental Protocol

Materials and Reagents

-

Thiophanate-methyl (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiophanate-methyl and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

-

Extraction: To the homogenized sample, add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[1] Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: 0.1% Formic acid in methanol[1]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions: (See Table 1)

Quantitative Data Summary

Table 1: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |

| Thiophanate-methyl | 343.1 | 151.1 | 192.1 | 20 |

| This compound | 349.1 | 154.1 | 195.1 | 20 |

| Carbendazim (Metabolite) | 192.1 | 160.1 | 132.1 | 25 |

Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the parent compound and its fragments. These may need to be optimized on the specific instrument.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.01 mg/kg[1][2] |

| Accuracy (Recovery %) | 85-110% |

| Precision (RSD %) | < 15% |

Experimental Workflow Diagram

Caption: Workflow for Thiophanate-methyl analysis.

Signaling Pathway/Logical Relationship Diagram

Caption: Rationale for using a deuterated internal standard.

Conclusion

The developed HPLC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust tool for the quantification of Thiophanate-methyl in complex sample matrices. The streamlined sample preparation protocol and the sensitivity of the MS/MS detection make this method ideal for high-throughput screening and regulatory monitoring. The use of a stable isotope-labeled internal standard effectively mitigates the challenges associated with analyte degradation and matrix-induced ionization variability, leading to more reliable analytical results.

References

Application Notes and Protocols for Thiophanate-Methyl Analysis in Soil